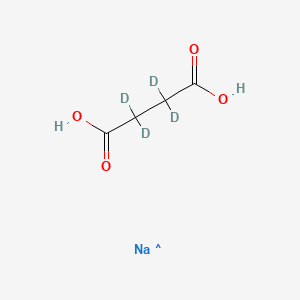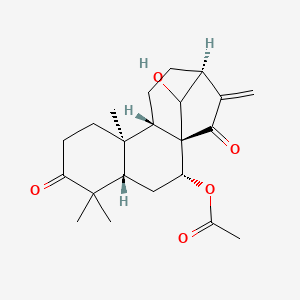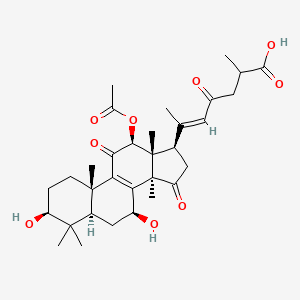
Microtubule inhibitor 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microtubule inhibitor 6 is a compound that targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes such as intracellular transport, cell division, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of microtubule inhibitor 6 typically involves the preparation of heteroaryl amide compounds. The synthetic route includes the formation of amide bonds through condensation reactions between carboxylic acids and amines. Common reagents used in these reactions include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide (DMF) and are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to isolate the desired compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Microtubule inhibitor 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Applications De Recherche Scientifique
Microtubule inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Utilized in cancer research and treatment due to its ability to inhibit cell proliferation and induce apoptosis in tumor cells. .
Mécanisme D'action
Microtubule inhibitor 6 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin, leading to the depolymerization of microtubules. As a result, the compound interferes with the formation of the mitotic spindle, blocking cell division and inducing apoptosis. The inhibition of microtubule function also affects intracellular transport and cell signaling pathways .
Comparaison Avec Des Composés Similaires
Microtubule inhibitor 6 can be compared with other microtubule-targeting agents such as:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to the vinca alkaloid binding site on tubulin, inhibiting microtubule polymerization and causing cell cycle arrest.
Colchicine: Binds to the colchicine binding site on tubulin, similar to this compound, and disrupts microtubule dynamics .
This compound is unique in its ability to overcome multidrug resistance in tumor cells, making it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C24H19FN2O5 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
(3Z,6Z)-3-[[3-(4-fluorophenoxy)phenyl]methylidene]-6-[[5-(methoxymethyl)furan-2-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C24H19FN2O5/c1-30-14-20-10-9-19(32-20)13-22-24(29)26-21(23(28)27-22)12-15-3-2-4-18(11-15)31-17-7-5-16(25)6-8-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28)/b21-12-,22-13- |
Clé InChI |
ZLGSUDHLMJERRN-HDSGJDLKSA-N |
SMILES isomérique |
COCC1=CC=C(O1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)OC4=CC=C(C=C4)F)/C(=O)N2 |
SMILES canonique |
COCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)













